An In-depth Technical Guide to Diethyl 2-methyl-3-oxopentanedioate: Synthesis and Properties
An In-depth Technical Guide to Diethyl 2-methyl-3-oxopentanedioate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Diethyl 2-methyl-3-oxopentanedioate is a multifunctional organic compound characterized by the presence of two ester groups and a ketone functionality. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules. Its structure offers multiple reaction sites, allowing for a variety of chemical transformations. This guide aims to provide a detailed resource for researchers interested in the synthesis and utilization of this compound.
Chemical and Physical Properties
A summary of the key computed and predicted properties of diethyl 2-methyl-3-oxopentanedioate is presented in Table 1. These values are primarily sourced from computational chemistry databases.[1][2]
Table 1: Physical and Chemical Properties of Diethyl 2-methyl-3-oxopentanedioate
| Property | Value | Source |
| IUPAC Name | Diethyl 2-methyl-3-oxopentanedioate | PubChem[1] |
| Synonyms | Diethyl 2-methyl-3-ketoglutarate | PubChem[1] |
| CAS Number | 16631-18-8 | PubChem[1] |
| Molecular Formula | C₁₀H₁₆O₅ | PubChem[1] |
| Molecular Weight | 216.23 g/mol | PubChem[1] |
| Appearance | Predicted: Colorless to pale yellow liquid | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Predicted: Soluble in common organic solvents | - |
| pKa (most acidic proton) | Predicted: ~11 (alpha-proton between carbonyls) | - |
Synthesis
The synthesis of diethyl 2-methyl-3-oxopentanedioate can be effectively achieved through a crossed Claisen-type condensation reaction. A plausible and efficient method involves the acylation of the enolate of diethyl methylmalonate with an appropriate acylating agent. A detailed experimental protocol based on general procedures for such transformations is provided below.
Synthesis Workflow
The logical workflow for the synthesis is depicted in the following diagram.
Caption: General workflow for the synthesis of diethyl 2-methyl-3-oxopentanedioate.
Reaction Scheme
The chemical transformation is illustrated in the following reaction scheme.
Caption: Reaction scheme for the synthesis of diethyl 2-methyl-3-oxopentanedioate.
Detailed Experimental Protocol
This protocol is adapted from established methods for the acylation of malonic esters.
Materials:
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Diethyl methylmalonate
-
Propionyl chloride
-
Sodium metal
-
Absolute ethanol
-
Dry diethyl ether
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
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Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or flash chromatography system
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal is dissolved in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Enolate Formation: The flask is cooled in an ice bath, and diethyl methylmalonate is added dropwise to the sodium ethoxide solution with continuous stirring. The mixture is stirred for an additional 30-60 minutes at room temperature to ensure complete formation of the enolate.
-
Acylation: The reaction mixture is cooled again in an ice bath, and a solution of propionyl chloride in dry diethyl ether is added dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. After the addition is complete, the mixture is allowed to warm to room temperature and then refluxed for 2-3 hours to drive the reaction to completion.
-
Work-up: After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and protonate the product. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or flash column chromatography on silica gel to afford pure diethyl 2-methyl-3-oxopentanedioate.
Spectral Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show the following signals:
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A triplet corresponding to the methyl protons of the two ethyl ester groups.
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A quartet corresponding to the methylene protons of the two ethyl ester groups.
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A doublet from the methyl group at the 2-position.
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A quartet from the proton at the 2-position, coupled to the adjacent methyl group.
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A singlet for the methylene protons at the 4-position.
Due to the presence of the ketone, enolization can occur, which may lead to the appearance of additional signals corresponding to the enol tautomer.
¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to exhibit signals for:
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The carbonyl carbons of the two ester groups and the ketone.
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The carbons of the two ethoxy groups.
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The methine carbon at the 2-position.
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The methylene carbon at the 4-position.
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The methyl carbon at the 2-position.
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for:
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C-H stretching of the alkyl groups (~2980-2850 cm⁻¹).
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A strong C=O stretching band for the ketone (~1720-1700 cm⁻¹).
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A strong C=O stretching band for the ester groups (~1750-1735 cm⁻¹).
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C-O stretching of the ester groups (~1250-1100 cm⁻¹).[3][4][5]
Mass Spectrometry
The mass spectrum would likely show the molecular ion peak. Common fragmentation patterns for beta-keto esters include cleavage alpha to the carbonyl groups and McLafferty rearrangements.[6][7][8]
Potential Applications in Drug Development and Medicinal Chemistry
While specific biological activities of diethyl 2-methyl-3-oxopentanedioate have not been extensively reported, its structural features suggest its potential as a versatile scaffold in medicinal chemistry. Beta-keto esters are widely used as precursors for the synthesis of a variety of heterocyclic compounds, many of which are known to possess significant pharmacological activities.[9][10]
Synthesis of Heterocyclic Compounds
The presence of multiple reactive sites allows for cyclization reactions with various dinucleophiles to form five- and six-membered heterocyclic rings such as pyrazoles, isoxazoles, and pyrimidines. These heterocyclic systems are core structures in many approved drugs.
Logical Pathway for Heterocycle Synthesis
Caption: Potential synthetic pathways to heterocyclic compounds from diethyl 2-methyl-3-oxopentanedioate.
Conclusion
Diethyl 2-methyl-3-oxopentanedioate is a valuable synthetic intermediate with the potential for broad applications in organic synthesis and medicinal chemistry. This guide has provided a detailed, plausible experimental protocol for its preparation and a compilation of its key properties. Although experimental spectral data is currently limited, the predicted data serves as a useful reference. The true potential of this compound lies in its utility as a building block for the synthesis of diverse and potentially bioactive heterocyclic molecules, making it a compound of interest for further investigation by the scientific community.
References
- 1. Diethyl 2-methyl-3-oxopentanedioate | C10H16O5 | CID 10921903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diethyl 2-methyl-3-oxopentanedioate | CAS#:16631-18-8 | Chemsrc [chemsrc.com]
- 3. IR _2007 [uanlch.vscht.cz]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
